(5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo-triazol-one family, characterized by a fused bicyclic core. Its structure includes a 4-bromobenzylidene group at position 5 and a 3-chlorophenyl substituent at position 2 (Figure 1). The Z-configuration of the exocyclic double bond is critical for maintaining planarity, which influences molecular interactions in biological systems .
Properties
Molecular Formula |
C17H9BrClN3OS |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrClN3OS/c18-12-6-4-10(5-7-12)8-14-16(23)22-17(24-14)20-15(21-22)11-2-1-3-13(19)9-11/h1-9H/b14-8- |
InChI Key |
VNIHDGBMOCSKIM-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-bromobenzaldehyde with 2-aminothiazole to form the corresponding Schiff base. Cyclization of the Schiff base with hydrazine hydrate yields the target compound.
Reaction Conditions: The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or acetic acid).
Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives of the thiazolotriazole core.
Scientific Research Applications
Biology: The compound’s biological activity (e.g., antimicrobial, antitumor) is an area of interest.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: While not widely used industrially, it may find applications in specialized chemical processes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific biological target. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents on the benzylidene and aryl groups, altering electronic, steric, and solubility properties.
Table 1: Structural Comparison of Thiazolo-Triazol-One Derivatives
Key Observations :
- Alkoxy Substituents : Methoxy () and hexyloxy () groups improve solubility but may reduce membrane penetration due to increased hydrophilicity .
- Heterocyclic Substituents : Furan and thiophene analogs () exhibit lower molecular weights and distinct electronic profiles, influencing binding to aromatic receptors .
Key Observations :
Biological Activity
The compound (5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.
Molecular Details
- Molecular Formula : C17H12BrClN4S
- Molecular Weight : 404.72 g/mol
- IUPAC Name : (5Z)-5-(4-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Structural Features
The compound features a thiazolo-triazole core structure, which is known for its diverse pharmacological properties. The presence of bromine and chlorine substituents enhances its reactivity and potential bioactivity.
Anticancer Activity
Research has indicated that compounds with thiazolo and triazole moieties exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar thiazolo[3,2-b][1,2,4]triazole derivatives showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that thiazole derivatives can exhibit antibacterial and antifungal properties. The presence of halogen atoms (bromine and chlorine) in the structure may enhance the interaction with microbial enzymes or receptors, potentially leading to increased antimicrobial efficacy .
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. Thiazoles are known to inhibit certain enzymes that are crucial for microbial survival and proliferation. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in bacteria .
Neuroprotective Effects
Preliminary studies suggest that thiazolo-triazole compounds may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress .
Case Study 1: Anticancer Evaluation
In a study investigating the anticancer potential of thiazolo-triazole derivatives, researchers synthesized several analogs and tested their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in bacterial growth when treated with varying concentrations of the compound, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
